molecular formula C15H18ClN B1319301 4-(1-Naphthyl)piperidine hydrochloride CAS No. 314083-21-1

4-(1-Naphthyl)piperidine hydrochloride

Cat. No. B1319301
M. Wt: 247.76 g/mol
InChI Key: AKZUGYSBJHJDHA-UHFFFAOYSA-N
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Patent
US06642228B1

Procedure details

A solution of 4-(1-naphthyl)-1-(2,2,2-trichloroethoxycarbonyl)piperidine (0.85 g, 2.2 mmol) and a powdered zinc (0.80 g, 1.2 mmol) in acetic acid (22 mL) was stirred at room temperature overnight. After filtrating the reaction mixture through Celite, the filtrate was concentrated, and a saturated aqueous sodium hydrogencarbonate was then added to pH of 10, and the resulting mixture was extracted with chloroform. After drying over anhydrous sodium sulfate, the chloroform layer was concentrated, and the resulting crude product was purified by column chromatography on a silica gel (silica gel NH-DM 1020 produced by Fuji Silysia Chemical Ltd., eluent; chloroform) to afford a free form of the title compound (0.4 g) as a pale yellow oil. After adding hydrochloric acid/methanol, a solution of the free form (0.4 g) in methanol was cooled to afford the title compound (0.36 g, yield: 66%) as white crystals.
Name
4-(1-naphthyl)-1-(2,2,2-trichloroethoxycarbonyl)piperidine
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]2[CH2:16][CH2:15][N:14](C(OCC(Cl)(Cl)[Cl:22])=O)[CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.[Zn]>[ClH:22].[C:1]1([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
4-(1-naphthyl)-1-(2,2,2-trichloroethoxycarbonyl)piperidine
Quantity
0.85 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C1CCN(CC1)C(=O)OCC(Cl)(Cl)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtrating the reaction mixture through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium hydrogencarbonate was then added to pH of 10
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform layer was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by column chromatography on a silica gel (silica gel NH-DM 1020 produced by Fuji Silysia Chemical Ltd., eluent; chloroform)

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC2=CC=CC=C12)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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